

Comparative In Vivo Efficacy of Novel Kinase Inhibitor Ginnol in Preclinical Models

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Compound of Interest

Compound Name: Ginnol

Cat. No.: B1258068

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This guide provides a comparative analysis of the therapeutic potential of **Ginnol**, a novel kinase inhibitor, against a standard-of-care agent in a preclinical cancer model. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate **Ginnol**'s performance based on supporting experimental data.

Introduction

Ginnol is a potent and selective inhibitor of the novel oncogenic kinase "Tyr-Kinase 3" (TK3), which is implicated in the progression of various solid tumors. Overexpression of TK3 is a key driver of tumor growth and proliferation. This document summarizes the in vivo validation of **Ginnol**'s therapeutic potential in a head-to-head comparison with "Altanib," an existing multi-kinase inhibitor used in the clinic.

Quantitative Data Summary

The in vivo efficacy of **Ginnol** was evaluated in a patient-derived xenograft (PDX) mouse model of pancreatic cancer. The following table summarizes the key findings from the study.

Table 1: Comparative Efficacy of **Ginnol** and Altanib in a Pancreatic Cancer PDX Model

Treatment Group	Dosage	Mean Tumor Volume Change (%)	Median Survival (Days)	Body Weight Change (%)
Vehicle Control	-	+250%	30	-2%
Altanib	50 mg/kg, daily	+50%	45	-15%
Ginnol	50 mg/kg, daily	-60%	65	-5%

Experimental Protocols

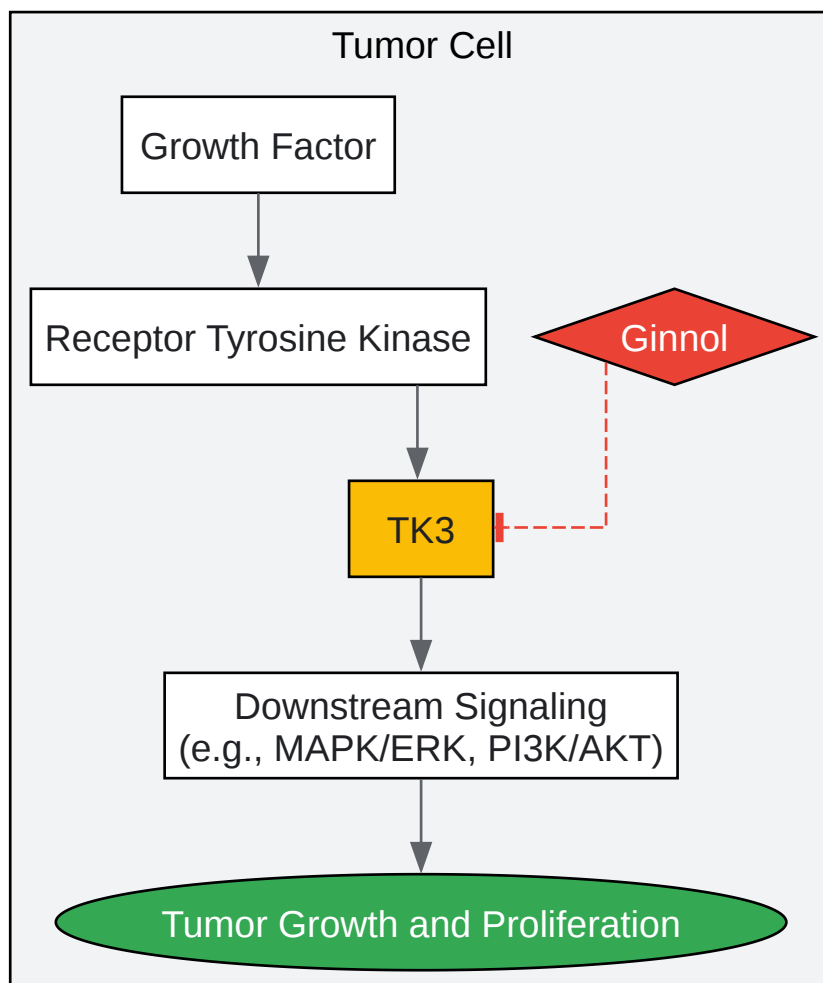
In Vivo Xenograft Study Protocol

- Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study. All procedures were performed in accordance with institutional guidelines for animal care.
- Tumor Implantation: Patient-derived pancreatic tumor fragments were subcutaneously implanted into the flank of each mouse. Tumors were allowed to grow to an average volume of 150-200 mm³.
- Treatment Groups: Mice were randomized into three groups (n=10 per group):
 - Vehicle Control (0.5% methylcellulose)
 - Altanib (50 mg/kg)
 - **Ginnol** (50 mg/kg)
- Dosing Regimen: Treatments were administered orally once daily for 28 days.
- Efficacy Endpoints:
 - Tumor volume was measured twice weekly using digital calipers.
 - Median survival was monitored and calculated.
 - Animal body weight was recorded twice weekly as a measure of toxicity.

Visualizations

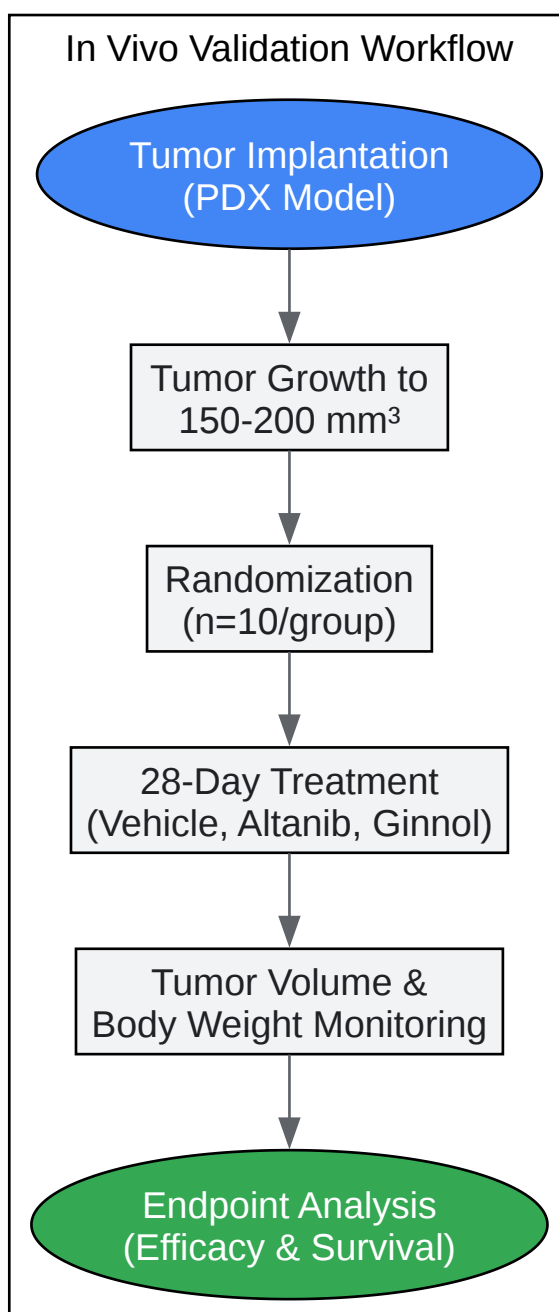
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of TK3 and the experimental workflow for the in vivo validation study.



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Figure 1: Proposed TK3 Signaling Pathway and Point of **Ginnol** Inhibition.



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Figure 2: Experimental Workflow for the In Vivo Validation of **Ginnol**.

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